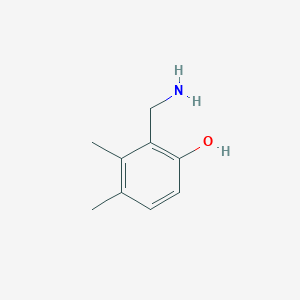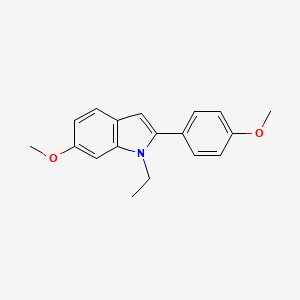
1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a Fischer indole synthesis, where 4-methoxyphenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form the indole core.
Alkylation: The indole core is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 1-position.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 6- and 4-positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated indoles and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-methoxyindole, and 2-phenylindole.
Uniqueness: The presence of the ethyl and methoxy groups at specific positions on the indole ring imparts unique chemical and biological properties, distinguishing it from other indole derivatives.
Eigenschaften
CAS-Nummer |
91444-19-8 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
1-ethyl-6-methoxy-2-(4-methoxyphenyl)indole |
InChI |
InChI=1S/C18H19NO2/c1-4-19-17(13-5-8-15(20-2)9-6-13)11-14-7-10-16(21-3)12-18(14)19/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
QVMNIRRPAMGSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


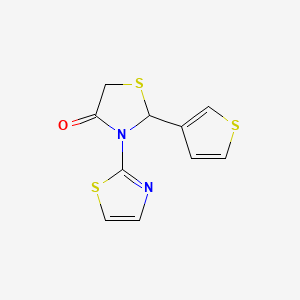
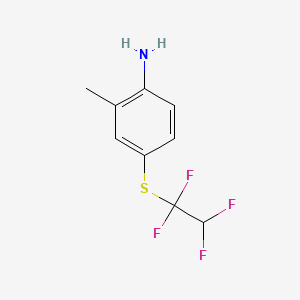
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
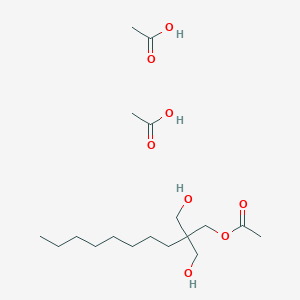
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
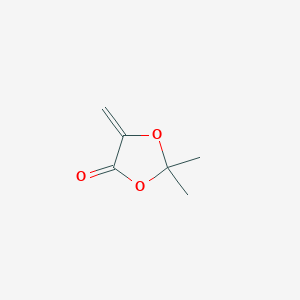
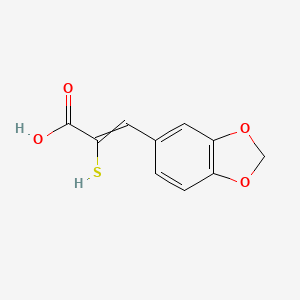
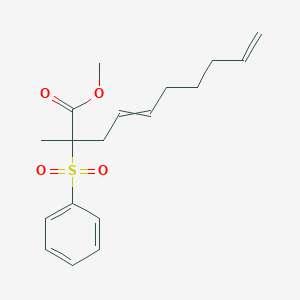
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
